3-Amino-3-(thiophen-2-yl)propan-1-ol
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Overview
Description
3-Amino-3-(thiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H11NOS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanol chain with an amino group at the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(thiophen-2-yl)propan-1-ol typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the condensation reaction between thiophene-2-carbaldehyde and nitromethane, followed by reduction and subsequent functional group transformations . The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
3-Amino-3-(thiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 3-Amino-3-(thiophen-2-yl)propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the amino group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: This compound has a similar structure but with a methyl group attached to the amino nitrogen.
3-Amino-3-(thiophen-3-yl)propan-1-ol: The thiophene ring is attached at a different position, leading to variations in chemical properties.
Uniqueness
3-Amino-3-(thiophen-2-yl)propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
3-amino-3-thiophen-2-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMOVOFGDQVPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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